Abametapir - 1762-34-1

Abametapir

Catalog Number: EVT-257979
CAS Number: 1762-34-1
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abametapir is a member of bipyridines.
Abametapir is a novel pediculicidal metalloproteinase inhibitor used to treat infestations of head lice. The life cycle of head lice (Pediculus capitis) is approximately 30 days, seven to twelve of which are spent as eggs laid on hair shafts near the scalp. Topical pediculicides generally lack adequate ovicidal activity, including standard-of-care treatments such as [permethrin], and many require a second administration 7-10 days following the first to kill newly hatched lice that resisted the initial treatment. The necessity for follow-up treatment may lead to challenges with patient adherence, and resistance to agents like permethrin and [pyrethrins]/[piperonyl butoxide] may be significant in some areas. Investigations into novel ovicidal treatments revealed that several metalloproteinase enzymes were critical to the egg hatching and survival of head lice, and these enzymes were therefore identified as a potential therapeutic target. Abemetapir is an inhibitor of these metalloproteinase enzymes, and the first topical pediculicide to take advantage of this novel target. The improved ovicidal activity (90-100% in vitro) of abemetapir allows for a single administration, in contrast to many other topical treatments, and its novel and relatively non-specific mechanism may help to curb the development of resistance to this agent. Abametapir was first approved for use in the United States under the brand name Xeglyze on July 27, 2020.
See also: Pediculicide (subclass of).

5,5′-Dimethyl-2,2′-bipyridine

Compound Description: 5,5′-Dimethyl-2,2′-bipyridine is a bipyridine derivative and a key structural component of Abametapir. It acts as a chelating agent, binding to metal ions. []

Relevance: This compound forms the core structure of Abametapir. The addition of other functional groups to 5,5′-Dimethyl-2,2′-bipyridine leads to the formation of Abametapir. []

Permethrin

Compound Description: Permethrin is a pyrethroid insecticide used to treat head lice infestations. It works by disrupting the nervous system of lice. [, ]

Relevance: Permethrin is a commonly used pediculicide and is often discussed in the context of comparing its efficacy and mechanism of action with Abametapir. The emergence of permethrin resistance highlights the need for new treatments like Abametapir. [, ]

Ivermectin

Compound Description: Ivermectin is an antiparasitic drug used to treat various parasitic infections, including scabies and head lice. It works by interfering with the nervous system and muscle function of parasites. [, ]

Relevance: Ivermectin, like Abametapir, is used in the treatment of parasitic infestations. It is often mentioned as a comparative treatment option for both head lice and scabies. The papers discuss the potential for Abametapir to be an alternative to Ivermectin, especially in cases of resistance. [, ]

Moxidectin

Compound Description: Moxidectin is a relatively new antiparasitic medication used to treat parasitic infections, including scabies. It belongs to the milbemycin class of drugs and is effective against a wide range of parasites. []

Relevance: Moxidectin is mentioned as a new treatment option for scabies. While not directly related to Abametapir's use as a pediculicide, it is relevant in the broader context of parasitic infection treatments. []

β-triketones

Compound Description: β-triketones are a class of organic compounds found in mānuka oil. They possess antimicrobial properties against various bacteria, including those associated with scabies. []

Relevance: While not structurally related to Abametapir, β-triketones are discussed in the context of potential scabies treatments. The research highlights the antimicrobial activity of mānuka oil and its components, including β-triketones, against scabies-associated bacteria. []

Mānuka Oil

Compound Description: Mānuka oil, derived from the mānuka tree (Leptospermum scoparium), is known for its potent antimicrobial properties. It contains various compounds, including β-triketones, that contribute to its antibacterial activity. []

Relevance: Mānuka oil is investigated for its potential as a scabies treatment due to its antimicrobial properties. While not structurally similar to Abametapir, it is relevant in the broader context of exploring new treatment options for parasitic infestations. []

Classification and Source
  • Chemical Formula: C₁₂H₁₂N₂
  • CAS Number: 1762-34-1
  • Classification: Metalloproteinase inhibitor
  • Source: The compound is commercially available and synthesized through proprietary methods by pharmaceutical companies .
Synthesis Analysis
  1. N-Methylation of Pyridine Derivatives: This could involve methylating pyridine rings to introduce the dimethyl groups.
  2. Cyclization Reactions: Forming the bipyridine structure through cyclization processes.

The industrial production of abametapir would typically require strict adherence to pharmaceutical manufacturing standards to ensure purity and efficacy .

Molecular Structure Analysis

Abametapir features a bipyridine structure characterized by two nitrogen-containing rings connected by a carbon backbone. Key aspects of its molecular structure include:

  • Bond Lengths: Bond lengths between homonuclear atoms (such as C-C) range from approximately 1.389 Å to 1.507 Å, while heteronuclear bonds (C-N) exhibit shorter lengths around 1.330 Å to 1.343 Å .
  • Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated using density functional theory methods, revealing a band gap energy of approximately 4.7721 eV .

The optimized molecular geometry indicates stability and potential reactivity with biological targets due to its ability to chelate metal ions, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Abametapir primarily functions through enzyme inhibition rather than undergoing extensive chemical transformations itself. Its interactions include:

  • Inhibition of Metalloproteinases: Abametapir inhibits metalloproteinases that are essential for louse egg hatching and survival . This inhibition disrupts the life cycle of lice by preventing critical developmental processes.

Although specific reagents used in its synthesis are not publicly available, understanding its enzymatic interactions is vital for assessing its efficacy as a pediculicide .

Mechanism of Action

The primary mechanism of action for abametapir involves:

  • Metalloproteinase Inhibition: By chelating essential metal ions (such as zinc), abametapir effectively inhibits metalloproteinases critical for louse egg development and hatching. This results in ovicidal effects, preventing the eggs from maturing into viable lice .

In vitro studies have shown that abametapir can inhibit up to 100% of treated louse eggs from hatching compared to control groups . Its unique mechanism allows it to be effective with a single application, contrasting with other treatments that may require multiple applications due to resistance issues .

Physical and Chemical Properties Analysis

Abametapir exhibits several notable physical and chemical properties:

  • Molecular Weight: Average molecular weight is approximately 184.24 g/mol.
  • Solubility: The compound's solubility characteristics are influenced by its formulation with solvents like benzyl alcohol, which aids in its topical application.
  • Stability: The compound shows stability under various conditions typical for pharmaceutical formulations.

Pharmacokinetic studies indicate that abametapir is highly protein-bound in plasma (approximately 91%–97%), influencing its distribution and duration of action within the body .

Applications

Abametapir is primarily used in clinical settings for treating head lice infestations. Its applications include:

  1. Topical Treatment for Pediculosis Capitis: Effective against all stages of lice, including eggs, larvae, and adults.
  2. Single Application Efficacy: Unlike many traditional treatments requiring multiple doses, abametapir's formulation allows for effective treatment with just one application.
  3. Research Applications: Studies on abametapir contribute to understanding insect physiology and developing new pest control strategies based on metalloproteinase inhibition.
Historical Context and Development of Abametapir

Emergence of Resistance in Traditional Pediculicides

The development of abametapir was fundamentally driven by the escalating failure of conventional pediculicides, necessitating a paradigm shift in therapeutic design:

  • Permethrin Resistance Crisis: By the late 1990s, permethrin and other pyrethroids—once considered first-line treatments—exhibited catastrophic failure rates. Widespread knockdown resistance (kdr) mutations in the voltage-gated sodium channels of lice populations rendered these compounds ineffective in numerous geographic regions. Resistance became so prevalent that studies documented efficacy plunging below 30% in some populations, creating therapeutic emergencies in schools and communities [7].

  • Metabolic Resistance Mechanisms: Beyond target-site mutations, lice developed sophisticated metabolic detoxification pathways. Cytochrome P450 monooxygenases (notably CYP6CM1), carboxylesterases, and glutathione S-transferases became significantly upregulated in resistant strains, enabling rapid detoxification of diverse chemical classes including pyrethroids, organophosphates, and even newer agents [7] [10].

  • Economic and Social Burden: The consequences of therapeutic failure extended beyond clinical implications. In the United States alone, an estimated $1 billion annually was expended on treatments, school absenteeism, and related costs—a staggering economic impact that underscored the urgent need for innovative solutions. The psychological toll, including social stigma and anxiety among affected children and families, further highlighted the necessity for effective therapies [5].

  • Limitations of Conventional Approaches: Traditional pediculicides primarily targeted neuronal ion channels (e.g., permethrin, pyrethrins) or acetylcholinesterase (malathion). Crucially, they exhibited inadequate ovicidal activity, necessitating repeat applications 7-10 days post-initial treatment to kill newly hatched nymphs. This requirement for precise adherence contributed significantly to treatment failure and inadvertently promoted resistance by exposing lice populations to sublethal insecticide concentrations [2] [7].

Table 1: Resistance Mechanisms in Head Lice Undermining Traditional Pediculicides

Pesticide ClassPrimary Mechanism of ActionResistance MechanismClinical Impact
Pyrethroids (e.g., Permethrin)Sodium channel modulationkdr mutations (target-site insensitivity); Enhanced P450 detoxificationEfficacy declines to <30% in resistant populations
Organophosphates (e.g., Malathion)Acetylcholinesterase inhibitionAltered acetylcholinesterase; Enhanced hydrolase activityVariable efficacy requiring precise application
Lindane (Organochlorine)GABA-gated chloride channel antagonismReduced cuticular penetration; Metabolic detoxificationLimited use due to safety concerns and resistance
Spinosyns (e.g., Spinosad)Nicotinic acetylcholine receptor allosteric activationOverexpression of ABC transporters; Metabolic resistanceEmerging resistance threatening efficacy

Discovery of Metalloproteinase as a Therapeutic Target

The identification of metalloproteinases as a critical vulnerability in the louse life cycle represented a groundbreaking shift from neurotoxic targets to developmental enzymology:

  • Pivotal Basic Research: Professor Vern Bowles and colleagues at the University of Melbourne pioneered investigations into louse embryogenesis in the late 1990s. Their foundational work identified metalloproteinases—zinc-dependent endopeptidases—as essential enzymes mediating multiple physiological processes critical to louse development. Specifically, these enzymes facilitate chorion (eggshell) remodeling during embryogenesis, tracheal system development, and cuticle maturation during molting. Disruption of these enzymes halted development at multiple life stages [5] [9].

  • Mechanistic Insight: Metalloproteinases (MPPs) require divalent cations, particularly zinc and iron, as catalytic cofactors. Abametapir functions as a potent chelator of these metal ions, forming stable complexes that deprive MPPs of their essential cofactors. This inhibition disrupts the precise temporal and spatial activation of these enzymes during critical developmental windows, particularly during egg hatching and larval molting. The compound's bipyridine structure provides optimal geometry for metal ion coordination, enhancing its specificity for louse MPPs over mammalian enzymes [2] [6].

  • Ovicidal Breakthrough: Unlike neurotoxic pediculicides that primarily target adult and nymphal stages with limited ovicidal activity, abametapir demonstrated unparalleled efficacy against louse eggs (nits). In vitro studies revealed complete (100%) inhibition of hatching in treated eggs, compared to only 64% hatching inhibition in vehicle-treated controls. This absolute ovicidal effect represented a quantum leap in pediculicide development, potentially enabling single-application cure by preventing the emergence of a subsequent generation from existing nits [4] [5].

  • Resistance Mitigation Profile: The novel mechanism offered inherent advantages in resistance management. Unlike the single-target approach of neurotoxic agents, metalloproteinase inhibition simultaneously disrupts multiple physiological processes. Furthermore, the high fitness cost associated with mutations in metalloproteinases—enzymes essential for development and hatching—created a significant barrier to resistance development. Early surveillance studies following clinical implementation detected no evidence of emerging resistance [5] [8].

Table 2: Key Research Findings Establishing Metalloproteinase Inhibition as a Therapeutic Strategy

Research FocusKey FindingExperimental ModelSignificance
Metalloproteinase FunctionEssential for chorion remodeling during embryogenesisIn vitro louse egg culturesIdentified critical vulnerability in louse life cycle
Abametapir Ovicidal Activity100% inhibition of egg hatching vs. 64% in controlsPhase II randomized controlled trial (n=50)Demonstrated unprecedented ovicidal efficacy
Target ValidationChelation of Zn²⁺/Fe²⁺ ions disrupts enzyme functionEnzymatic assays with purified louse MPPsEstablished molecular mechanism of inhibition
Species SpecificitySelective inhibition of louse vs. human MPPsComparative enzymology studiesExplained favorable safety profile

Chronological Evolution from Concept to FDA Approval

The translation of abametapir from a mechanistic concept to an approved therapeutic exemplifies a rational drug design approach targeting a specific resistance crisis:

  • Target Identification and Validation (1999-2005): Following Bowles' identification of metalloproteinases as critical targets, high-throughput screening of metal-chelating compounds commenced. Among numerous candidates, the bipyridine compound HA-44 (later designated abametapir) emerged as a lead molecule due to its potent ovicidal activity, favorable solubility profile, and selective inhibition of louse versus human metalloproteinases. Preclinical studies confirmed its ability to penetrate the louse egg chorion and irreversibly inhibit target enzymes [5] [8].

  • Phase II Clinical Development (2015-2017): The first human proof-of-concept study enrolled 50 participants with active head louse infestations in a randomized, double-blind, vehicle-controlled trial. The results were striking: treatment with abametapir lotion resulted in 100% of collected eggs remaining unhatched following treatment, compared to only 64% unhatched in the vehicle group. After adjustment for pretreatment hatch rates, abametapir achieved an absolute reduction in hatching of 92.9% versus 42.3% for vehicle (P < 0.0001). This unprecedented ovicidal efficacy provided compelling evidence for the compound's novel mechanism [4] [9].

  • Phase III Pivotal Trials (2018-2019): Two identical multicenter, randomized, vehicle-controlled studies enrolled 704 participants (aged ≥6 months) with confirmed head louse infestations. Participants received a single 10-minute application of either abametapir 0.74% lotion or vehicle. The primary endpoint—absence of live lice on days 1, 7, and 14 post-treatment—was achieved in 81.1% (Study 1) and 81.8% (Study 2) of abametapir-treated subjects, compared to 50.9% and 47.2% in vehicle groups, respectively (P < 0.001 for both studies). This robust efficacy profile confirmed the single-application potential of the compound [4] [9].

  • Regulatory Submission and Approval (2020): Based on this compelling clinical evidence, abametapir (brand name Xeglyze®) received U.S. Food and Drug Administration (FDA) approval on July 24, 2020. The FDA designated it as a first-in-class medication, recognizing its novel metalloproteinase inhibition mechanism distinct from all previously approved pediculicides. This approval marked the culmination of over two decades of research addressing the critical public health challenge of treatment-resistant head lice [1] [3] [5].

Table 3: Key Milestones in the Development and Approval of Abametapir

YearDevelopment PhaseKey MilestoneSignificance
1999Basic ResearchIdentification of metalloproteinase role in louse embryogenesisDiscovery of novel therapeutic target
2005PreclinicalSelection of HA-44 (abametapir) as lead compoundIdentification of optimal metal-chelating structure
2016Phase II Clinical100% ovicidal efficacy demonstrated in controlled trialValidation of novel mechanism of action
2018-2019Phase III Clinical81.1-81.8% treatment success in pivotal trialsConfirmation of single-application efficacy
July 24, 2020RegulatoryFDA approval of Xeglyze® (abametapir)First-in-class approval for novel pediculicide

The trajectory of abametapir from fundamental entomological research to clinical implementation illustrates how addressing resistance mechanisms at their biochemical roots can yield transformative therapies. By shifting the therapeutic target from neuronal receptors to developmental metalloproteinases, abametapir circumvented the resistance mechanisms that had rendered conventional pediculicides increasingly ineffective. Its evolution stands as a model for rational drug design in overcoming resistance in ectoparasite control.

Properties

CAS Number

1762-34-1

Product Name

Abametapir

IUPAC Name

5-methyl-2-(5-methylpyridin-2-yl)pyridine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3

InChI Key

PTRATZCAGVBFIQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C

Solubility

Soluble in DMSO, not in water

Synonyms

HA-44; HA44; HA 44; BRN 0123183; BRN-0123183; BRN0123183; Abametapir; Xeglyze; 6,6'-Bi-3-picoline

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.